GSK-J1SodiumSalt
Overview
Description
GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . It plays important roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer . It is inactive against a panel of additional JMJ family demethylases, including several variants of JMJD2 and JMJD1 .
Molecular Structure Analysis
The molecular formula of GSK-J1 Sodium Salt is C22H22N5O2 • Na . The InChI code is InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 . The SMILES representation is [O-]C(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CC=N4)=N1)=O.[Na+] .Physical And Chemical Properties Analysis
The molecular weight of GSK-J1 Sodium Salt is 411.4 . It is a crystalline solid . Its solubility in DMSO is slightly soluble . The λmax is 253 nm .Scientific Research Applications
Inhibition of KDM6 and Potential Impacts on Cellular Processes
GSK-J1 Sodium Salt has been identified as a potent KDM6 inhibitor. This inhibition plays a crucial role in multiple cellular processes. For instance, Kruidenier et al. (2014) confirmed GSK-J1 as a potent KDM6 inhibitor and noted its weaker activity towards KDM5B and KDM5C, which impacts cellular processes like gene expression, proliferation, and differentiation (Kruidenier et al., 2014).
Role in Glycogen Synthase Kinase 3 (GSK-3) Pathways
GSK-J1 Sodium Salt plays a significant role in regulating glycogen synthase kinase 3 (GSK-3) pathways. This regulation is vital for numerous signaling pathways including those related to Wnt, receptor tyrosine kinases, and G-protein-coupled receptors. It influences a wide range of cellular processes, from glycogen metabolism to cell cycle regulation and proliferation (Doble & Woodgett, 2003).
Application in Histone Demethylase Inhibition
GSK-J1's ability to inhibit histone demethylase is another key application in scientific research. Its role as a JMJD3 inhibitor has been crucial in understanding histone methylation and its aberrations, which are linked to various human diseases. Hu et al. (2016) explored GSK-J1's structure-activity relationship, emphasizing its impact on JMJD3 inhibition (Hu et al., 2016).
Exploration in Neurological and Cancer Research
GSK-J1 has been explored in the context of neurological and cancer research. Suri et al. (2022) studied its role in treating pediatric brain tumors, highlighting its potential in inhibiting JMJD3 demethylase activity and influencing tumor progression (Suri et al., 2022).
Implications for Sodium Channel Function
The efficacy of sodium channel blockers, including compounds related to GSK-J1, has been investigated in cognitive dysfunction and schizophrenia, indicating GSK-J1's potential relevance in sodium channel function and neurological disorders (Large et al., 2011).
Novel Applications in Stem Cell Differentiation
GSK-J1 has been utilized to chemically direct differentiation of human embryonic stem cells into specific cell types, showcasing its potential in regenerative medicine and pharmaceutical applications (Bone et al., 2011).
Therapeutic Potential in Various Diseases
Given its role in regulating GSK-3 pathways, GSK-J1 has potential therapeutic applications in diseases like type 2 diabetes, Alzheimer's disease, traumatic head injury, stroke, and bipolar mood disorders (Eldar-Finkelman, 2002).
Safety And Hazards
GSK-J1 Sodium Salt is generally not irritating to the skin . In case of inhalation, it is recommended to supply fresh air and consult a doctor if complaints persist . After eye contact, rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .
properties
IUPAC Name |
sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIROFAAPRKDPT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-J1SodiumSalt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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